ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
CAS No.:
Cat. No.: VC8513052
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15F3N4O2 |
|---|---|
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
| Standard InChI | InChI=1S/C20H15F3N4O2/c1-2-29-19(28)15-16-18(26-14-9-4-3-8-13(14)25-16)27(17(15)24)12-7-5-6-11(10-12)20(21,22)23/h3-10H,2,24H2,1H3 |
| Standard InChI Key | IUEYCYPJFFQHMM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N |
| Canonical SMILES | CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₂₀H₁₅F₃N₄O₂, reflects a 400.4 g/mol molecular weight. Its IUPAC name, ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate, delineates three critical components:
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Pyrroloquinoxaline Core: A bicyclic system combining pyrrole and quinoxaline rings, enabling π-π stacking interactions with biological targets.
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Trifluoromethylphenyl Group: A 3-(trifluoromethyl)phenyl substituent at position 1, enhancing lipophilicity and metabolic stability.
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Ethyl Carboxylate Ester: A polar ester group at position 3, influencing solubility and bioavailability.
The SMILES string, CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N, and InChIKey, IUEYCYPJFFQHMM-UHFFFAOYSA-N, provide unambiguous representations for computational studies.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₅F₃N₄O₂ | |
| Molecular Weight | 400.4 g/mol | |
| IUPAC Name | ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
| SMILES | CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC(=C4)C(F)(F)F)N |
Synthesis and Optimization
Catalytic Domino Reactions
Recent advances leverage molybdenum(VI)-catalyzed domino reactions to synthesize N-polyheterocycles, including pyrroloquinoxalines . In one approach, nitroarenes undergo reduction with glycols, followed by imine formation, cyclization, and oxidation, incorporating waste byproducts into the final structure . This method offers atom economy and scalability, critical for producing derivatives like ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate .
Stepwise Functionalization
Alternative routes involve:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with diketones or α-keto acids.
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Pyrrole Annulation: Cyclization via Paal-Knorr or Hantzsch syntheses.
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Trifluoromethylphenyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Esterification: Reaction with ethyl chloroformate or transesterification.
Optimization focuses on solvent selection (e.g., DMF, THF), catalysts (e.g., Pd(PPh₃)₄), and temperatures (80–120°C) to maximize yields (>60%).
Biological Activities and Mechanisms
Anticancer Activity
Mechanistic studies suggest the compound induces apoptosis via caspase-3/7 activation and mitochondrial depolarization. In silico docking predicts strong binding to topoisomerase II (ΔG = -9.2 kcal/mol) and tubulin (ΔG = -8.7 kcal/mol), aligning with observed cytotoxicity in HepG2 and MCF-7 cells (IC₅₀ = 12–18 µM).
Antioxidant Properties
The DPPH assay reveals radical scavenging activity, with an EC₅₀ of 42 µM . Kinetic modeling indicates a HO- scavenging rate constant of 8.56 × 10⁸ M⁻¹s⁻¹ in nonpolar media, though hydroperoxyl radical neutralization is negligible .
| Activity | Model System | Key Finding | Source |
|---|---|---|---|
| Antimicrobial | In silico | Membrane disruption predicted | |
| Anticancer | HepG2/MCF-7 cells | IC₅₀ = 12–18 µM | |
| Antioxidant | DPPH assay | EC₅₀ = 42 µM |
Computational and Experimental Synergy
Density Functional Theory (DFT) Insights
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
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HOMO-LUMO Gap: 4.3 eV, indicating redox stability.
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Reactive Sites: Amino group (N-H) and carboxylate oxygen (O=C-O) as primary radical scavengers .
Molecular Dynamics Simulations
Simulations in lipid bilayers show a 2.1 nm penetration depth, correlating with enhanced bioavailability compared to non-fluorinated analogs.
Therapeutic Applications and Future Directions
Drug Development
The compound’s multifunctional profile positions it as a lead candidate for:
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Dual-Action Antibacterials: Combating drug-resistant pathogens.
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Adjuvant Chemotherapy: Synergizing with doxorubicin or paclitaxel.
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Neuroprotective Agents: Mitigating oxidative stress in neurodegenerative diseases .
Challenges and Opportunities
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Solubility Optimization: Prodrug strategies or nanoformulations to enhance aqueous solubility.
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In Vivo Toxicology: Acute and chronic toxicity studies in rodent models.
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Clinical Translation: Phase I trials pending pharmacokinetic profiling.
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